Aurora A inhibitor 3

Kinase Selectivity Off-Target Effects Biochemical Profiling

Researchers requiring isoform-specific Aurora kinase inhibition face experimental variability when using pan-Aurora or cross-reactive inhibitors. Aurora A Inhibitor 3 (CAS 879127-16-9) resolves this with a clean selectivity profile (IC50=42 nM for Aurora A; IC50>10 µM for EGFR). Key advantages: • Defined selectivity: Negligible inhibition of BMX, BTK, SYK, c-Src, TRKB, IGF-1R, and EGFR eliminates off-target confounding phenotypes. • Validated in vivo formulation: 5% DMSO/Corn oil achieves 3.75 mg/mL solubility for seamless transition to xenograft models. • Structural reference: Published X-ray co-crystal structure enables rational medicinal chemistry optimization. Supplied with full QC documentation, global shipping.

Molecular Formula C22H21ClFN5
Molecular Weight 409.9 g/mol
Cat. No. B12364304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora A inhibitor 3
Molecular FormulaC22H21ClFN5
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CNCC2=C(N(N=C2C)C3=CC=C(C=C3)F)N4C=CN=C4
InChIInChI=1S/C22H21ClFN5/c1-15-11-18(23)4-3-17(15)12-26-13-21-16(2)27-29(20-7-5-19(24)6-8-20)22(21)28-10-9-25-14-28/h3-11,14,26H,12-13H2,1-2H3
InChIKeyONRCUNHZJOSXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora A Inhibitor 3 Procurement Guide


Aurora A Inhibitor 3, also known as Aurora Kinase Inhibitor III (CAS: 879127-16-9), is a potent and highly selective ATP-competitive inhibitor of the Aurora A kinase . Characterized by a 2,4-dianilinopyrimidine scaffold, this compound demonstrates robust biochemical inhibition of Aurora A with an IC50 value of 42 nM [1]. Its key differentiating feature is a well-defined selectivity profile, exhibiting weak or negligible inhibition against a panel of other kinases, including EGFR (IC50 >10 µM), providing a cleaner tool compound for delineating Aurora A-specific cellular functions .

Workflow Aurora A pathway inhibition study fit
Selection Defined kinase selectivity window for isoform-specific research
Use Context Cell-permeable tool compound for mitotic phenotype studies

Why Aurora A Inhibitor 3 Is Irreplaceable


Substituting Aurora A Inhibitor 3 with other commercial Aurora inhibitors (e.g., Alisertib/MLN8237, VX-680, MK-5108) introduces significant experimental variability due to fundamental differences in selectivity and potency [1]. Pan-Aurora inhibitors like VX-680 potently inhibit Aurora B and C in addition to Aurora A, obscuring isoform-specific phenotypes . Conversely, while Alisertib is also an Aurora A-selective agent, its >200-fold selectivity over Aurora B and its reported only 5-fold preference in certain biochemical contexts differ markedly from the selectivity fingerprint of Aurora A Inhibitor 3, which is defined by its lack of activity against a distinct panel of off-target kinases like BMX, BTK, and SYK [1]. Therefore, the selection of a specific Aurora A inhibitor is not interchangeable; it directly dictates the validity and interpretation of downstream cellular and biochemical assays.

! Pan-Aurora inhibitors such as VX-680 also inhibit Aurora B/C, obscuring Aurora A-specific phenotypes.
! Aurora A-selective Alisertib (MLN8237) exhibits a distinct off-target kinase profile that may not translate to this inhibitor.
! Compound-specific off-target interactions (e.g., BMX, BTK, SYK) may require dedicated validation for each experimental model.

Aurora A Inhibitor 3 Evidence Comparison


Kinase Selectivity Profile

Unlike pan-Aurora inhibitors like VX-680, Aurora A Inhibitor 3 is highly selective for Aurora A . More specifically, its selectivity profile is distinct from the Aurora A-selective clinical candidate Alisertib (MLN8237). While Alisertib demonstrates >200-fold selectivity over Aurora B and inactivity against 205 other kinases, Aurora A Inhibitor 3 has been profiled against a different set of kinases, showing weak or no inhibition of BMX (IC50=386 nM), BTK (IC50=3,550 nM), IGF-1R (IC50=591 nM), c-Src (IC50=1,980 nM), TRKB (IC50=2,510 nM), SYK (IC50=887 nM), and EGFR (IC50>10,000 nM) . This defined selectivity window makes it a valuable alternative tool for experiments where potential interactions with these specific off-target kinases could confound results.

Kinase Selectivity Panel
Data to verify
Target: weak/no inhibition of BMX (386 nM), BTK (3550 nM), IGF-1R (591 nM), c-Src (1980 nM), TRKB (2510 nM), SYK (887 nM), EGFR (>10 µM)
Comparator: Alisertib >200-fold selective over Aurora B, inactive against 205 kinases; VX-680 pan-Aurora
Supports Aurora A-specific cellular interpretation
Cross-study comparison; verify in target assay
Kinase Selectivity Off-Target Effects Biochemical Profiling

Biochemical Potency

Aurora A Inhibitor 3 exhibits a potent inhibitory concentration against Aurora A kinase, with a reported IC50 of 42 nM in biochemical assays [1]. This potency is comparable to other Aurora A research tools like CD532 (IC50 = 45 nM), but significantly less potent than the clinical-stage molecule Alisertib (MLN8237), which demonstrates an IC50 of 1.2 nM in cell-free assays . This establishes Aurora A Inhibitor 3 as a moderately potent tool compound, useful in a concentration range distinct from ultra-potent inhibitors, which may be advantageous for dose-response studies or when a less profound kinase inhibition is desired.

Biochemical Potency
Reported
IC50 = 42 nM (cell-free assay)
CD532: 45 nM; Alisertib: 1.2 nM
Supports concentration-range study design
Moderate potency, comparable to CD532
Enzyme Inhibition IC50 Biochemical Assay

Solubility & Formulation

For practical experimental use, Aurora A Inhibitor 3 demonstrates favorable solubility in DMSO at 82 mg/mL (198.35 mM) and 5 mg/mL in ethanol [1]. This is a critical differentiator from compounds with poor solubility that may limit experimental concentrations or require specialized formulation. Furthermore, vendors provide validated in vivo formulation protocols, such as a clear solution using 5% DMSO and corn oil, achieving a concentration of 3.75 mg/mL (9.07 mM) . This level of formulation guidance is essential for translating in vitro findings to in vivo models and streamlines the procurement process by reducing the need for extensive in-house solubility and formulation development.

Solubility & Formulation
Reported
DMSO: 82 mg/mL (198.35 mM); Ethanol: 5 mg/mL
In vivo formulation: 3.75 mg/mL in 5% DMSO/corn oil
Pre-formulated protocols support in vivo translation
Verify batch-specific solubility
Solubility Formulation In Vivo Studies

Binding Mode and Crystal Structure

The binding mode of Aurora A Inhibitor 3 has been elucidated through structural studies, revealing that its cyclopropanecarboxylic acid moiety is directed toward the solvent-exposed region of the ATP-binding pocket [1]. This orientation induces several structural changes in the active site compared to other published Aurora A inhibitor complexes [1]. This detailed structural information provides a definitive understanding of the compound's interaction with its target, which is crucial for medicinal chemistry efforts focused on structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors. This level of characterization is not universally available for all research-grade tool compounds.

Binding Mode (X-ray)
Class-level inference
Cyclopropanecarboxylic acid moiety oriented toward solvent-exposed region; induces unique active-site structural changes
Structural template for SAR and rational design
Source: co-crystal structure
Structural Biology Binding Mode X-ray Crystallography

Aurora A Inhibitor 3 Research Applications


Aurora A-Specific Mitotic Functions

Given its high selectivity for Aurora A over other kinases like EGFR and SYK , this compound is ideal for cell biology studies aimed at dissecting the specific, isoform-unique roles of Aurora A during mitosis (e.g., centrosome maturation, spindle assembly). Using Aurora A Inhibitor 3 instead of a pan-Aurora inhibitor prevents the confounding phenotype of concurrent Aurora B inhibition, ensuring more accurate interpretation of results [1].

Aurora A Target Validation in Cancer

The compound's well-characterized potency (IC50 = 42 nM) and defined selectivity profile make it a robust tool for validating Aurora A dependency in specific cancer cell lines [2]. Its moderate potency relative to clinical compounds allows for a wider dynamic range in dose-response studies, facilitating the identification of cell lines with varying degrees of sensitivity to Aurora A inhibition.

Medicinal Chemistry & Drug Design

The published X-ray crystal structure of Aurora A in complex with this inhibitor provides a unique template for structure-based drug design [3]. The revealed binding mode, where the cyclopropanecarboxylic acid moiety engages a solvent-exposed region, offers a distinct chemical starting point for medicinal chemists to design novel Aurora A inhibitors with improved pharmacological properties.

In Vivo Oncology Proof-of-Concept

Due to the availability of validated in vivo formulation protocols, such as the 5% DMSO/Corn oil mixture achieving 3.75 mg/mL solubility , Aurora A Inhibitor 3 is well-suited for initial proof-of-concept efficacy studies in mouse xenograft or syngeneic tumor models. The documented solubility and formulation guidance significantly de-risk the transition from in vitro to in vivo experimentation.

Application
Selection Property
Validation Focus
Aurora A-specific mitotic studies
Isoform-selective inhibition context
Spindle assembly and centrosome maturation endpoints
Cancer cell-line target validation
Moderate potency concentration range
Dose-response and sensitivity profiling endpoints
Structure-based inhibitor design
Resolved binding mode and structural data
SAR and scaffold optimization
In vivo tumor model research
Validated in vivo formulation protocols
Tumor model-response endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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